2-溴-3,6-二氟-5-甲氧基苯甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

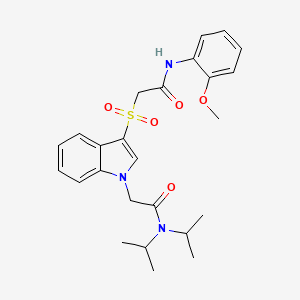

2-Bromo-3,6-difluoro-5-methoxybenzaldehyde is a substituted benzaldehyde derivative that is of interest due to its potential applications in various chemical syntheses. The compound contains bromine, fluorine, and methoxy functional groups attached to a benzaldehyde core, which may influence its reactivity and physical properties.

Synthesis Analysis

The synthesis of substituted 2-bromobenzaldehydes, such as 2-Bromo-3,6-difluoro-5-methoxybenzaldehyde, can be achieved using a palladium-catalyzed ortho-bromination as a key step. This process involves a three-step sequence starting from benzaldehydes, where O-methyloxime serves as a directing group. The subsequent deprotection of substituted 2-bromobenzaldoximes yields the desired 2-bromobenzaldehydes with good overall yields .

Molecular Structure Analysis

The molecular structure of brominated benzaldehydes is influenced by the presence of the bromine atom. In a related compound, 2-bromo-5-hydroxybenzaldehyde, the bromine atom causes a significant deviation from the plane of the benzene ring, and the aldehyde group is twisted around the Csp2-Caryl bond . Although the exact structure of 2-Bromo-3,6-difluoro-5-methoxybenzaldehyde is not discussed, similar structural deviations due to bromine substitution can be expected.

Chemical Reactions Analysis

Brominated benzaldehydes are versatile intermediates in organic synthesis. For instance, 2-bromobenzaldehydes can react with arylhydrazines in the presence of a palladium catalyst to afford 1-aryl-1H-indazoles in good yields . This showcases the reactivity of the bromine substituent in facilitating the formation of heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzaldehydes can be studied using spectroscopic methods and computational chemistry. For example, 5-bromo-2-methoxybenzaldehyde has been analyzed using FT-IR and FT-Raman spectroscopy, and its most stable conformer has been identified. The electronic properties, such as HOMO and LUMO energies, and the isotropic chemical shifts from NMR analyses, have been computed and show good agreement with experimental data. The molecular electrostatic potential map reflects the chemical reactivity of the molecule, and thermodynamic functions have been obtained for a range of temperatures. The behavior of the compound in different solvent media has also been examined .

The substitution of bromine in benzaldehydes affects their structure and reactivity, as well as their linear and nonlinear optical properties. In a study of dimethoxybenzaldehydes with bromine substitution, it was found that bromine decreases certain intermolecular contacts while increasing others, affecting the crystalline arrangement. The kinetic stability and third-order nonlinear susceptibility are also influenced by the presence of the bromine atom .

科学研究应用

光谱分析和分子性质

- 已使用密度泛函理论 (DFT) 广泛研究了类似化合物(如 5-溴-2-甲氧基苯甲醛 (BMB))的光谱性质。这些研究重点关注 FT-IR 和 FT-拉曼光谱性质,有助于理解此类化合物的分子结构、电子性质和热力学函数。这些信息对于材料科学和化学中的应用至关重要 (Balachandran, Santhi, & Karpagam, 2013)。

晶体结构和抗癌特性

- 已经确定了类似 5-溴-2-羟基苯甲醛的化合物的晶体结构,并研究了它们在抑制人类骨髓性白血病 HL60 细胞生长方面的潜力。了解晶体结构对于设计药物和理解它们在分子水平上的相互作用至关重要 (Chumakov et al., 2014)。

合成和抗氧化活性

- 已经对卤代苯甲醛(包括 3-溴-4-羟基-5-甲氧基苯甲醛)的合成和抗氧化活性的评估进行了研究。此类研究对于开发新的抗氧化剂和了解其作用机制具有重要意义 (Rijal, Haryadi, & Anwar, 2022)。

药物合成改进

- 针对药物发现的关键中间体的合成改进(如 5-溴-2-甲基氨基-8-甲氧基喹唑啉)突出了此类化合物在药物化学中的重要性。优化合成路线可以显着提高药物开发的效率和速度 (Nishimura & Saitoh, 2016)。

钯催化的交叉偶联应用

- 正如最近的进展中所述,在钯催化的交叉偶联反应中使用 2-溴苯甲醛,强调了它们在合成生物学和医学相关化合物中的用途。这些反应在现代合成有机化学中至关重要 (Ghosh & Ray, 2017)。

作用机制

Target of Action

Benzaldehyde derivatives are often involved in reactions at the benzylic position .

Biochemical Pathways

Without specific information on this compound, it’s difficult to determine the exact biochemical pathways it affects. Benzaldehyde derivatives are often involved in various organic reactions, which could potentially influence multiple biochemical pathways .

Action Environment

The action, efficacy, and stability of a compound can be influenced by various environmental factors such as temperature, pH, and the presence of other compounds. For example, some compounds are more stable and effective under certain conditions .

属性

IUPAC Name |

2-bromo-3,6-difluoro-5-methoxybenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF2O2/c1-13-6-2-5(10)7(9)4(3-12)8(6)11/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOWVDSFLNOVBGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1F)C=O)Br)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-3,6-difluoro-5-methoxybenzaldehyde | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl N-[(1-bromo-3-methylbutan-2-yl)oxy]carbamate](/img/structure/B2520984.png)

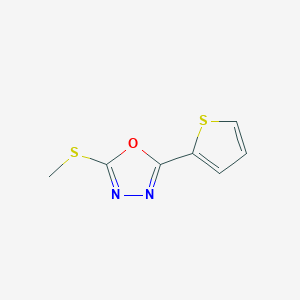

![{[Amino(prop-2-yn-1-ylsulfanyl)methylidene]amino}[(furan-2-yl)methylidene]amine hydrochloride](/img/structure/B2520988.png)

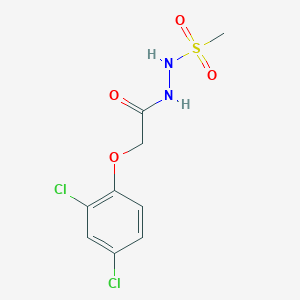

![2-[(4-chlorophenyl)sulfonyl]acetaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2520989.png)

![N-(2-fluorophenyl)-2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2520999.png)

![4-(4-Benzylpiperidin-1-yl)-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B2521000.png)

![2-[methyl-(4-methylphenyl)sulfonylamino]-N-naphthalen-1-ylacetamide](/img/structure/B2521001.png)

![8-(4-(Tert-butyl)benzoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2521002.png)

![tert-butyl 3-cyano-4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]piperazine-1-carboxylate](/img/structure/B2521004.png)